molecular formula C19H20ClF2N3OS B2936226 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride CAS No. 1215737-69-1

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride

Cat. No.: B2936226
CAS No.: 1215737-69-1
M. Wt: 411.9
InChI Key: FAAFJFMXILASMD-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,6-difluorobenzoic acid, under acidic or basic conditions.

    Amidation Reaction: The benzothiazole derivative is then reacted with 3-(dimethylamino)propylamine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent, such as EDCI or DCC, and a base, such as triethylamine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3OS.ClH/c1-23(2)9-6-10-24(18(25)13-7-4-3-5-8-13)19-22-17-15(21)11-14(20)12-16(17)26-19;/h3-5,7-8,11-12H,6,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAFJFMXILASMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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